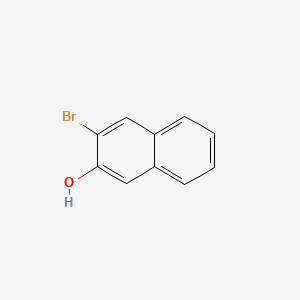

3-Bromo-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVIOPAWVAOHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213852 | |

| Record name | 2-Naphthol, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-30-3, 30478-88-7 | |

| Record name | 2-Naphthol, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-naphthol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-naphthol (CAS No: 30478-88-7), a pivotal halogenated aromatic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical and physical properties, synthesis methodologies, key applications, and critical safety protocols associated with this versatile chemical intermediate. By integrating established data with practical insights, this guide serves as an essential resource for leveraging this compound in advanced scientific and industrial applications.

Core Chemical Identity and Physical Properties

This compound, also known as 3-bromonaphthalen-2-ol, is a brominated derivative of 2-naphthol.[1] The introduction of a bromine atom onto the naphthalene backbone at the C3 position significantly influences its reactivity and utility as a precursor in organic synthesis. Its fundamental identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30478-88-7 | [1][2] |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [3] |

| IUPAC Name | 3-bromonaphthalen-2-ol | [2] |

| Appearance | White to slightly pale yellow crystalline powder | [1][4][5] |

| Melting Point | 80 - 84 °C | [1][4][5] |

| Boiling Point | 313.7 ± 15.0 °C (Predicted) | [1] |

| Purity | Typically ≥96% | [4][6] |

| SMILES String | Oc1cc2ccccc2cc1Br | |

| InChI Key | PQVIOPAWVAOHOA-UHFFFAOYSA-N |

These properties underscore its solid state under standard conditions and its suitability for a range of organic reactions that require a stable, functionalized naphthol scaffold.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is not as straightforward as direct bromination of 2-naphthol, which tends to yield other isomers like 1-bromo-2-naphthol or 6-bromo-2-naphthol due to the directing effects of the hydroxyl group.[7][8] A more controlled and specific synthesis is required to achieve the desired C3-bromination.

Established Synthetic Protocol

A documented synthetic route involves a multi-step process starting from 2-bromo-3-methoxynaphthalene. This method provides precise control over the regiochemistry, ensuring the bromine atom is located at the desired position.[9]

Step-by-Step Methodology:

-

Suzuki Coupling (Initial Step - Arylation): A mixture of 2-bromo-3-methoxynaphthalene, an aryl boronic acid, potassium carbonate (K₂CO₃), and a palladium catalyst such as Pd(PPh₃)₄ is prepared in a degassed solvent system (e.g., EtOH/toluene/water).[9] The reaction is heated under an inert atmosphere (Argon) at approximately 90 °C. This step is typically part of a larger synthesis where the naphthol moiety is being constructed, but it illustrates the manipulation of precursors.

-

Demethylation (Final Step): The resulting methoxy-naphthalene intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C.[9] Boron tribromide (BBr₃) is added slowly. The mixture is then allowed to warm to room temperature. This reaction cleaves the methyl ether to yield the free hydroxyl group of this compound.[9]

-

Workup and Purification: The reaction is quenched with ice water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified using silica gel chromatography to yield pure this compound.[9]

The choice of BBr₃ for demethylation is critical; it is a powerful Lewis acid that effectively removes methyl groups from aryl ethers without disturbing the bromine substituent, a common issue with other demethylating agents that might lead to side reactions.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by three main features:

-

The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a naphthoxide ion, a potent nucleophile. It can undergo O-alkylation, O-acylation, and other related transformations.

-

The Naphthalene Ring: The aromatic system can participate in electrophilic aromatic substitution reactions, although the existing substituents (hydroxyl and bromo) will direct incoming electrophiles to specific positions.

-

The Carbon-Bromine Bond: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent handle for introducing molecular complexity.

Applications in Research and Drug Development

This compound is primarily valued as a building block in organic synthesis.[5] Its bifunctional nature allows for sequential and site-selective modifications, making it a crucial intermediate in several high-value chemical sectors.

-

Pharmaceutical Synthesis: Naphthol derivatives are known scaffolds for various pharmacologically active molecules, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[10][11] this compound serves as a precursor for creating more complex drug candidates where the naphthalene core is a key pharmacophore.[12] The bromine atom provides a convenient point for diversification via cross-coupling to build libraries of compounds for screening.[13]

-

Dyes and Pigments: 2-Naphthol itself is a famous precursor to azo dyes (e.g., Sudan dyes).[14] The bromo-substituted variant can be used to synthesize specialty dyes with modified properties, such as altered colors, improved lightfastness, or different solubility characteristics, which are valuable for textiles and advanced plastics.[5]

-

Material Science: The rigid, planar naphthalene structure is desirable in materials science for creating compounds with specific optical or electronic properties.[5] Derivatives of this compound can be incorporated into polymers or organic light-emitting diodes (OLEDs) to tune their performance.

Spectroscopic Profile

While a comprehensive public database of experimental spectra for this compound is limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from its isomers.[15][16][17]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the naphthalene ring. The proton ortho to the hydroxyl group and the proton on the same ring as the substituents will show characteristic splitting patterns and chemical shifts. A broad singlet for the hydroxyl proton will also be present, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR would display ten signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the oxygen and bromine atoms (C2 and C3) would have their chemical shifts significantly influenced, appearing further downfield.

-

IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption band around 3200-3500 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[1][18]

Hazard Identification:

-

Skin Corrosion/Irritation: Causes skin irritation.[18]

-

Serious Eye Damage: Causes serious eye damage.[18]

-

Respiratory Irritation: May cause respiratory irritation.[18]

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[19] Ensure an eyewash station and safety shower are readily accessible.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][19] For handling larger quantities of powder, a NIOSH-approved respirator is recommended.[21]

-

Handling Practices: Avoid generating dust.[19] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][19] The compound is noted to be light-sensitive and should be stored under inert gas to maintain its integrity.[1] Keep away from strong oxidizing agents and strong bases.[20]

Caption: Recommended workflow for safe handling of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the pharmaceutical, dye, and material science industries. Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists and researchers to confidently incorporate this compound into their work.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound 97% | CAS: 30478-88-7 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. 3-ブロモ-2-ナフトール | this compound | 30478-88-7 | 東京化成工業株式会社 [tcichemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. Sigma Aldrich Fine Chemicals Biosciences this compound 99% | 30478-88-7 | Fisher Scientific [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 9. This compound | 30478-88-7 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 12. This compound | 30478-88-7 [amp.chemicalbook.com]

- 13. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 15. 1-Bromo-2-naphthol(573-97-7) 1H NMR [m.chemicalbook.com]

- 16. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. chemical-label.com [chemical-label.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. 1-Bromo-2-naphthol 97 573-97-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromonaphthalen-2-ol

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-bromonaphthalen-2-ol (CAS No: 30478-88-7), a key intermediate in organic synthesis with significant potential in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed analysis of the compound's structural, physical, and chemical characteristics. We delve into experimentally determined and predicted data, present standardized protocols for property determination, and discuss the implications of these properties for practical applications. The guide is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding of the causality that governs the behavior of this versatile molecule.

Introduction: The Strategic Importance of 3-Bromonaphthalen-2-ol

3-Bromonaphthalen-2-ol, a brominated derivative of 2-naphthol, represents a class of aromatic compounds that serve as pivotal building blocks in the synthesis of more complex molecular architectures.[1] The presence of the hydroxyl and bromo functional groups on the naphthalene scaffold imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Bucherer reactions, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds.[1]

Understanding the fundamental physicochemical properties of 3-bromonaphthalen-2-ol is paramount for its effective utilization. These properties, including solubility, lipophilicity, and acidity, directly influence reaction kinetics, purification strategies, and, in the context of medicinal chemistry, the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide aims to be a definitive resource, consolidating critical data and providing the procedural knowledge necessary for the confident application of 3-bromonaphthalen-2-ol in a research and development setting.

Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its intrinsic properties. This section summarizes the key physicochemical data for 3-bromonaphthalen-2-ol, presented for clarity and ease of comparison.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 3-bromonaphthalen-2-ol | [2][3][4][5][6][7][8] |

| Synonyms | 3-Bromo-2-naphthol, 2-Naphthalenol, 3-bromo- | [2][3][4][8][9] |

| CAS Number | 30478-88-7 | [2][4][6][8][10][11] |

| Molecular Formula | C₁₀H₇BrO | [2][4][6][9][10][11] |

| Molecular Weight | 223.07 g/mol | [2][4][9][10][11][12][13][14] |

| Appearance | White to light yellow powder or crystal | [2][4] |

| Purity | ≥97% (typically available) | [5] |

Thermodynamic and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 80 - 82 °C | [2][4] |

| Boiling Point | 313.7 ± 15.0 °C (Predicted) | [2][4][9] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [4][9] |

| Flash Point | 143.5 °C | [9] |

| Vapor Pressure | 0.000264 mmHg at 25 °C | [9] |

Chemical and Solubility Properties

| Property | Value | Source(s) |

| pKa (Acidity) | 8.03 ± 0.40 (Predicted) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.65 | [2] |

| Water Solubility | No data available (expected to be low) | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. Light sensitive. | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for 3-bromonaphthalen-2-ol are proprietary to suppliers, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 7-8 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the naphthalene ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the naphthalene ring system. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and isotopic abundance. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromonaphthalen-2-ol will exhibit characteristic absorption bands corresponding to its functional groups.[15] Key expected peaks include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration will likely be observed between 1260 and 1000 cm⁻¹.

-

The C-Br stretching frequency is typically found in the 600-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-bromonaphthalen-2-ol, the mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom.[16] The molecular ion peak [M]⁺ will appear as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 222 and 224.[17]

Experimental Protocols for Physicochemical Property Determination

The following protocols are standardized methodologies for determining the key physicochemical properties of organic compounds like 3-bromonaphthalen-2-ol. These protocols are designed to be self-validating and ensure data integrity.

Determination of Melting Point

The melting point is a critical indicator of purity.[18]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-bromonaphthalen-2-ol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.[18]

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[18]

Determination of Solubility

Solubility data is crucial for designing reaction conditions and purification methods.[19]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.

-

Procedure: To a series of small, sealed vials, add a pre-weighed amount of 3-bromonaphthalen-2-ol (e.g., 10 mg). Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, a key parameter in drug design.[20][21]

Methodology (Shake-Flask Method): [20]

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Procedure: A known amount of 3-bromonaphthalen-2-ol is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation may be required to break up emulsions.[20]

-

Analysis: The concentration of the analyte in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination using the shake-flask method.

Synthesis and Reactivity

3-Bromonaphthalen-2-ol can be synthesized through various methods, often involving the bromination of a suitable naphthalene precursor. One reported synthesis involves the use of 2-bromo-3-methoxynaphthalene as a starting material.[4] The reactivity of 3-bromonaphthalen-2-ol is characterized by the interplay of its hydroxyl and bromo substituents, making it a versatile intermediate.

Caption: Key synthetic pathways and reactivity of 3-bromonaphthalen-2-ol.

Safety and Handling

As a laboratory chemical, proper handling of 3-bromonaphthalen-2-ol is essential to ensure safety.

-

Hazard Identification: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

-

Precautionary Measures:

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[22][23] Keep in a dry place under an inert gas and protected from light.[2]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 3-bromonaphthalen-2-ol. The data and protocols presented herein are intended to empower researchers and drug development professionals with the knowledge required to effectively and safely utilize this important chemical intermediate. A thorough understanding of its properties is the foundation for innovation in the synthesis of novel bioactive molecules and advanced materials. The continued investigation of this and related compounds will undoubtedly lead to new discoveries and applications across the chemical sciences.

References

- 1. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CAS#:30478-88-7 | Chemsrc [chemsrc.com]

- 4. This compound | 30478-88-7 [chemicalbook.com]

- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound 97% | CAS: 30478-88-7 | AChemBlock [achemblock.com]

- 7. 30478-88-7 | 3-Bromonaphthalen-2-ol - AiFChem [aifchem.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. 3-bromonaphthalen-2-ol | 30478-88-7 [chemnet.com]

- 10. This compound 99 30478-88-7 [sigmaaldrich.com]

- 11. 3-溴-2-萘酚 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 16. benchchem.com [benchchem.com]

- 17. 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. amherst.edu [amherst.edu]

- 20. books.rsc.org [books.rsc.org]

- 21. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Bromo-2-naphthol (CAS No: 30478-8-7), a key intermediate in organic synthesis with applications in the development of dyes, pigments, and pharmaceuticals.[1] This document offers a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Each section includes an in-depth interpretation of the spectral features, underpinned by established principles of spectroscopic analysis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in laboratory settings. The synthesis of this compound is also briefly outlined to provide a complete contextual framework.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₇BrO, is a substituted naphthol derivative of significant interest in synthetic organic chemistry.[2][3] Its utility stems from its bifunctional nature, possessing both a reactive hydroxyl group and a bromine substituent on the naphthalene core. This structure allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Its applications are found in the creation of azo dyes, pigments, and as a precursor in the synthesis of pharmaceutical compounds.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

This guide is structured to provide a deep dive into the spectroscopic characteristics of this compound, offering both the "what" and the "why" behind its spectral behavior.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups and aromatic nature.

3.1. Interpretation of the IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| ~3550-3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between molecules in the solid state. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the naphthalene ring. |

| ~1630-1600 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected due to the complex vibrations of the fused ring system. |

| ~1470 | Medium-Strong | C=C aromatic ring stretch | Further confirmation of the aromatic core. |

| ~1260 | Strong | C-O stretch (phenol) | The phenolic C-O bond has partial double bond character, leading to a strong absorption. |

| ~880-750 | Strong | C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

| ~700-500 | Medium-Strong | C-Br stretch | The position can vary depending on the electronic environment, but it is typically found in this region for aryl bromides. |

3.2. Experimental Protocol for FTIR Analysis

This protocol describes the acquisition of a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound (solid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

Caption: Workflow for FTIR data acquisition using ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

4.1.1. Predicted ¹H NMR Spectral Data (in CDCl₃)

Due to the lack of a publicly available experimental spectrum, the following is a prediction based on the analysis of 2-naphthol and related brominated compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~7.8 - 7.9 | s | 1H | H-4 | The bromine at position 3 and the adjacent ring junction will influence this proton, likely resulting in a singlet or a very finely split multiplet. |

| ~7.7 - 7.8 | d | 1H | H-8 | Protons on the unsubstituted ring will appear at relatively downfield shifts characteristic of naphthalenes. |

| ~7.4 - 7.5 | m | 2H | H-5, H-6 | These protons will likely appear as a complex multiplet due to mutual coupling. |

| ~7.3 | d | 1H | H-7 | Coupled to H-6 and H-8. |

| ~7.2 | s | 1H | H-1 | This proton is adjacent to the hydroxyl group and will likely appear as a singlet. |

| ~5.0 - 6.0 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet. |

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring.

4.2.1. Predicted ¹³C NMR Spectral Data (in CDCl₃)

The following chemical shifts are predicted based on the known spectrum of 2-naphthol and the substituent effects of bromine.[4][5]

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~150-155 | C-2 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~134-138 | C-4a | Quaternary carbon at the ring junction. |

| ~128-132 | C-8a | Quaternary carbon at the ring junction. |

| ~128-130 | C-4 | Aromatic CH. |

| ~127-129 | C-5 | Aromatic CH. |

| ~126-128 | C-6 | Aromatic CH. |

| ~123-125 | C-7 | Aromatic CH. |

| ~118-122 | C-8 | Aromatic CH. |

| ~115-120 | C-1 | Aromatic CH. |

| ~110-115 | C-3 | The carbon bearing the bromine atom will be shielded relative to an unsubstituted carbon but its exact shift is influenced by both the bromine and the adjacent hydroxyl group. |

4.3. Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (high purity)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR and place it in a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum first, as it is a much quicker experiment. Following this, set up and run the ¹³C NMR experiment, which will require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections may be necessary.

Caption: General workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

5.1. Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A strong signal is expected at m/z 222 and 224, corresponding to [C₁₀H₇⁷⁹BrO]⁺ and [C₁₀H₇⁸¹BrO]⁺.

-

Loss of Br: A significant fragment at m/z 143, corresponding to the loss of the bromine radical ([M-Br]⁺).

-

Loss of CO: A subsequent loss of carbon monoxide from the [M-Br]⁺ fragment may lead to a peak at m/z 115.

-

Naphthalene Cation: Fragmentation of the ring system could lead to the formation of the naphthalene cation at m/z 128, although this may be a minor pathway.

5.2. Experimental Protocol for Mass Spectrometry

This protocol describes the general procedure for obtaining an EI mass spectrum of this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Mass spectrometer with an electron ionization source (e.g., GC-MS or direct insertion probe)

-

Volatile solvent (e.g., methanol or dichloromethane) if using GC-MS

Procedure (using a direct insertion probe):

-

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

-

Probe Insertion: Insert the capillary tube into the direct insertion probe.

-

Introduction into the Mass Spectrometer: Insert the probe into the mass spectrometer's ion source.

-

Heating: Gradually heat the probe to volatilize the sample into the ion source.

-

Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Synthesis of this compound

A common laboratory synthesis of this compound involves the demethylation of 2-bromo-3-methoxynaphthalene.

Reaction Scheme: 2-bromo-3-methoxynaphthalene + BBr₃ → this compound

Procedure: To a solution of 2-bromo-3-methoxynaphthalene in an anhydrous solvent such as dichloromethane (DCM) at a low temperature (e.g., -78 °C), boron tribromide (BBr₃) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched with ice water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed. The crude product is then purified by silica gel chromatography to yield this compound.[4]

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By understanding its characteristic IR, NMR, and MS spectral features, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols provided herein serve as a valuable resource for obtaining high-quality, reproducible data. While experimental spectra are not widely available in public domains, the predictive data and interpretations presented in this guide, based on sound spectroscopic principles and data from analogous compounds, offer a robust framework for the structural elucidation of this compound and its derivatives.

References

- 1. This compound 99 30478-88-7 [sigmaaldrich.com]

- 2. This compound 97% | CAS: 30478-88-7 | AChemBlock [achemblock.com]

- 3. 3-溴-2-萘酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-naphthol

Abstract

Introduction: The Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structures in solution.[2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to transition to a higher energy state. As they relax back to their ground state, they emit a signal that is detected and converted into an NMR spectrum via a Fourier transform.

The precise frequency at which a nucleus resonates, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This environment is influenced by the spatial arrangement of neighboring atoms and electrons, providing a unique fingerprint for each nucleus within a molecule.[2] Key information derived from NMR spectra includes:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: The area under a peak in ¹H NMR is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): Provides information about the connectivity of atoms through chemical bonds.

-

Relaxation Times: Relate to molecular dynamics.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation. The following protocol outlines the best practices for preparing a high-quality sample of 3-Bromo-2-naphthol for NMR analysis.

Materials and Equipment

-

This compound (powder form)[4]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes and bulbs

-

Small vials for dissolution

-

Cotton wool or a syringe filter

-

Tetramethylsilane (TMS) as an internal standard (optional)

Step-by-Step Sample Preparation Workflow

-

Determine Sample Amount: For a standard ¹H NMR spectrum, 5-25 mg of this compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and is used for the spectrometer's lock system.

-

Dissolution: In a small, clean vial, dissolve the weighed this compound in approximately 0.6 mL of the chosen deuterated solvent. Vigorous shaking or vortexing may be necessary to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe filter.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like TMS can be added. Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before inserting it into the spectrometer.

Caption: Workflow for preparing this compound for NMR analysis.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted based on the known assignments of 2-naphthol and the substituent effects of the bromine atom.

Reference Spectrum: 2-Naphthol

The reported ¹H NMR chemical shifts for 2-naphthol provide a baseline for our prediction.[5] The numbering scheme used for the naphthalene ring is shown below.

Caption: IUPAC numbering for the 2-naphthol scaffold.

Bromine Substituent Effects

The introduction of a bromine atom at the C3 position will primarily influence the chemical shifts of the nearby protons through its inductive and anisotropic effects.[6]

-

H1: This proton is ortho to the hydroxyl group and is expected to be a singlet. The bromine at C3 will have a minor deshielding effect.

-

H4: This proton is ortho to the bromine atom and will experience a significant deshielding effect. It will appear as a singlet.

-

H5, H6, H7, H8: These protons on the unsubstituted ring will be less affected, but minor shifts can be expected. Their coupling patterns (doublets and triplets) will remain, reflecting their relationships to each other.

Predicted Assignments

Based on these principles, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |

| OH | ~5.0-6.0 | br s | - | Broad singlet, position is concentration and solvent dependent. |

| H1 | ~7.2-7.4 | s | - | Singlet due to no adjacent protons. Slightly deshielded by OH. |

| H4 | ~7.9-8.1 | s | - | Singlet, significantly deshielded by the adjacent bromine atom. |

| H5 | ~7.8-7.9 | d | ~8.0 | Doublet, ortho-coupled to H6. |

| H6 | ~7.3-7.5 | t | ~7.5 | Triplet, ortho-coupled to H5 and H7. |

| H7 | ~7.5-7.6 | t | ~7.5 | Triplet, ortho-coupled to H6 and H8. |

| H8 | ~7.8-7.9 | d | ~8.0 | Doublet, ortho-coupled to H7. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is predicted similarly, using the data for 2-naphthol as a reference and applying known bromine substituent effects.

Reference Spectrum: 2-Naphthol

The reported ¹³C NMR chemical shifts for 2-naphthol are: C1 (109.9 ppm), C2 (153.6 ppm), C3 (118.0 ppm), C4 (129.3 ppm), C4a (128.0 ppm), C5 (126.9 ppm), C6 (124.0 ppm), C7 (126.7 ppm), C8 (130.3 ppm), and C8a (135.0 ppm).[5]

Bromine Substituent Effects

The bromine atom at C3 will have the following effects on the carbon chemical shifts:

-

C3 (ipso-carbon): The carbon directly attached to the bromine will be significantly deshielded.

-

C2 and C4 (ortho-carbons): These carbons will experience a moderate deshielding effect.

-

C1 and C4a (meta-carbons): The effect on these carbons will be minimal.

-

C8a (para-carbon): A small shielding or deshielding effect is possible.

Predicted Assignments

The predicted ¹³C NMR chemical shifts and DEPT-135 information for this compound are presented below.

| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale for Prediction |

| C1 | ~110-112 | CH (+) | Small deshielding effect from Br. |

| C2 | ~150-152 | C (no peak) | Deshielded by OH, small deshielding from ortho Br. |

| C3 | ~115-118 | C (no peak) | Significant deshielding due to direct attachment of Br. |

| C4 | ~130-133 | CH (+) | Deshielding from ortho Br. |

| C4a | ~128-130 | C (no peak) | Minimal effect from Br. |

| C5 | ~127-129 | CH (+) | Minimal effect from Br. |

| C6 | ~124-126 | CH (+) | Minimal effect from Br. |

| C7 | ~127-129 | CH (+) | Minimal effect from Br. |

| C8 | ~130-132 | CH (+) | Minimal effect from Br. |

| C8a | ~134-136 | C (no peak) | Minimal effect from Br. |

Advanced 2D NMR for Structural Confirmation

To experimentally verify the predicted assignments, a suite of 2D NMR experiments would be essential.

Caption: Interplay of 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, strong correlations would be expected between H5-H6, H6-H7, and H7-H8, confirming the connectivity within the unsubstituted ring. The absence of cross-peaks for H1 and H4 would verify them as singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to unambiguously link the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum (e.g., H1 to C1, H4 to C4, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, H1 would show a correlation to C2, C3, and C8a, while H4 would correlate to C2, C3, and C5. These long-range correlations are definitive in piecing together the molecular structure.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging the known spectral data of 2-naphthol and established substituent effects, a comprehensive set of assignments has been proposed. The outlined experimental protocols and the application of advanced 2D NMR techniques provide a clear roadmap for the empirical verification of this structure. This work serves as a valuable resource for scientists and researchers working with this important chemical intermediate, demonstrating the power of predictive NMR analysis in modern chemical research.

References

- 1. bionmr.unl.edu [bionmr.unl.edu]

- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Bromination of 2-Naphthol

This guide provides a comprehensive examination of the electrophilic bromination of 2-naphthol, a cornerstone reaction in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, regiochemical control, and field-proven experimental protocols. Our focus is on elucidating the causality behind the reaction's high selectivity and providing a robust framework for its practical application.

Introduction: The Reactivity of Naphthols in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. Polycyclic aromatic hydrocarbons, such as naphthalene, exhibit distinct reactivity patterns compared to benzene.[1] They are generally more reactive due to a lower resonance stabilization energy per ring, making them more susceptible to electrophilic attack.

2-Naphthol, the subject of this guide, is a highly activated aromatic system. The hydroxyl (-OH) group is a potent activating group, donating electron density to the naphthalene ring system through resonance. This enhanced nucleophilicity makes 2-naphthol readily undergo EAS reactions like bromination under mild conditions, often without the need for a Lewis acid catalyst. Understanding the interplay between the inherent reactivity of the naphthalene core and the directing effects of the hydroxyl substituent is critical to controlling the reaction's outcome.

The Core Mechanism: A Step-by-Step Analysis

The electrophilic bromination of 2-naphthol proceeds via a well-established, multi-step mechanism. The reaction's hallmark is its exceptional regioselectivity, overwhelmingly favoring substitution at the C1 position.

Generation of the Bromine Electrophile

The reaction is initiated by the generation of an electrophilic bromine species. While molecular bromine (Br₂) can be used directly, its electrophilicity is often enhanced by polarization in a polar solvent. Modern protocols frequently employ alternative, safer, and more selective brominating agents to avoid handling corrosive liquid bromine and generating toxic HBr gas as a byproduct.[2] Common systems include:

-

N-Bromosuccinimide (NBS): A solid reagent that provides a low, steady concentration of bromine.

-

In situ generation: Using an alkali metal bromide (e.g., KBr, NaBr) with an oxidant like hydrogen peroxide (H₂O₂) or Oxone®.[2][3][4] This "greener" approach is often preferred.

-

Hypervalent Iodine Reagents: Systems like PIDA (diacetoxyiodobenzene) with AlBr₃ can brominate even sterically hindered substrates with high efficiency.[5][6]

Nucleophilic Attack and the Principle of Regioselectivity

The electron-rich naphthalene ring of 2-naphthol acts as the nucleophile, attacking the electrophilic bromine. The hydroxyl group strongly directs the electrophile to the ortho and para positions. For 2-naphthol, the primary positions for attack are C1 (ortho) and C3 (ortho). The reaction, however, almost exclusively yields the 1-bromo-2-naphthol isomer.

This high regioselectivity is dictated by the stability of the intermediate carbocation, known as the arenium ion or sigma complex.[7]

-

Attack at C1 (α-position): When the electrophile attacks the C1 position, the resulting arenium ion is stabilized by multiple resonance structures. Crucially, four of these resonance contributors keep the aromatic sextet of the adjacent benzene ring intact.[8] This preservation of aromaticity in the second ring lends significant stability to the intermediate.

-

Attack at C3 (β-position): In contrast, attack at the C3 position yields an arenium ion where only two resonance structures maintain the aromaticity of the adjacent ring.

The Hammond postulate suggests that the transition state leading to the more stable intermediate will be lower in energy. Therefore, the reaction pathway via C1 attack has a lower activation energy and proceeds much faster, making it the kinetically favored pathway.[8][9]

Mechanism Visualization: Arenium Ion Stability

The diagram below illustrates the resonance structures for the arenium ion intermediates formed from electrophilic attack at the C1 and C3 positions of 2-naphthol.

Caption: Energy pathways for C1 vs. C3 bromination of 2-naphthol.

Aromatization: The Final Step

The final step of the mechanism is the rapid deprotonation of the arenium ion by a weak base (such as water, the solvent, or a bromide ion). This restores the aromatic system, yielding the stable final product, 1-bromo-2-naphthol.

Experimental Protocol: Synthesis of 1-Bromo-2-Naphthol

This section provides a reliable, field-tested protocol for the synthesis of 1-bromo-2-naphthol using an in situ bromine generation method, which enhances safety and simplifies handling.

Principle and Rationale

This procedure utilizes potassium bromide (KBr) as the bromine source and 30% hydrogen peroxide (H₂O₂) as the oxidant in an acetic acid solvent.[3][4] This method avoids the direct use of hazardous elemental bromine and the corrosive HBr byproduct associated with traditional methods. The reaction proceeds cleanly to give a high yield of the desired product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| 2-Naphthol | C₁₀H₈O | 144.17 | 4.0 g | 0.0277 | Substrate |

| Potassium Bromide | KBr | 119.00 | 3.6 g | 0.0303 | Bromine Source |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - | Solvent |

| Hydrogen Peroxide | H₂O₂ (30% aq.) | 34.01 | 3.2 mL | ~0.031 | Oxidant |

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-naphthol (4.0 g) and potassium bromide (3.6 g).

-

Dissolution: Add glacial acetic acid (25 mL) to the flask. Stir the mixture at room temperature until all solids are fully dissolved. The solution may be gently warmed if necessary.

-

Reaction Initiation: Cool the flask in an ice-water bath. Begin the dropwise addition of 30% hydrogen peroxide (3.2 mL) using a dropping funnel over a period of 15-20 minutes.

-

Causality Insight: Slow, dropwise addition is crucial to control the reaction temperature. The oxidation of bromide to bromine is exothermic, and maintaining a low temperature minimizes potential side reactions and ensures selectivity.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase.

-

Product Precipitation: Once the reaction is complete (as indicated by the consumption of 2-naphthol on TLC), pour the reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring. A pale yellow or off-white precipitate of 1-bromo-2-naphthol will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual acetic acid and inorganic salts.

-

Drying and Purification: Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. The expected yield is typically high (>85%).[3]

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 1-bromo-2-naphthol.

Advanced Considerations

Solvent and Reagent Effects

The choice of solvent can influence reaction rates. Polar aprotic solvents can stabilize the charged arenium ion intermediate, potentially accelerating the reaction.[1] The choice of brominating agent is also critical. While this guide focuses on a mild in situ method, more aggressive reagents like Br₂ in CCl₄ may be used, though they often lead to over-bromination if not carefully controlled.[7] For sterically demanding or deactivated naphthol derivatives, specialized reagent systems may be required to achieve good yields.[6]

Potential for Polybromination

The product, 1-bromo-2-naphthol, is still an activated aromatic ring, though slightly less so than the starting material due to the weakly deactivating inductive effect of the bromine atom. If an excess of the brominating agent is used or reaction times are prolonged, a second bromination can occur. This typically leads to the formation of 1,6-dibromo-2-naphthol, as the C6 position is the most activated remaining position for a subsequent electrophilic attack.[10][11] Stoichiometric control of the brominating agent is therefore essential for achieving high selectivity for the mono-brominated product.

Conclusion

The electrophilic bromination of 2-naphthol is a highly efficient and regioselective transformation that serves as a powerful tool in organic synthesis. The reaction's strong preference for substitution at the C1 position is a direct consequence of the superior electronic stabilization of the corresponding arenium ion intermediate, a textbook example of kinetic control in electrophilic aromatic substitution. By employing modern, safer protocols utilizing in situ bromine generation, researchers can reliably synthesize 1-bromo-2-naphthol, a valuable intermediate for the development of pharmaceuticals, dyes, and advanced materials.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 3. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 4. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]

- 7. vpscience.org [vpscience.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Regioselectivity in the Bromination of 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselectivity of electrophilic aromatic substitution reactions is a cornerstone of synthetic organic chemistry, particularly in the functionalization of aromatic systems like naphthalene. This guide provides a comprehensive technical overview of the regioselectivity observed in the bromination of 2-naphthol. We will delve into the underlying electronic and steric factors, the influence of reaction conditions, and the mechanistic pathways that govern the preferential substitution at specific positions on the naphthalene ring. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering both theoretical insights and practical guidance.

Introduction: The Significance of 2-Naphthol and its Brominated Derivatives

2-Naphthol, a key aromatic alcohol, and its derivatives are pivotal intermediates in the synthesis of a wide array of commercially important compounds, including dyes, pigments, antioxidants, and pharmaceuticals.[1] The introduction of a bromine atom onto the 2-naphthol scaffold can significantly alter its chemical reactivity and biological activity, making brominated 2-naphthols valuable precursors in medicinal chemistry and material science. For instance, these compounds serve as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[2]

The precise control over the position of bromination—the regioselectivity—is of paramount importance. Different isomers of bromo-2-naphthol can exhibit distinct pharmacological profiles and chemical properties. Therefore, a thorough understanding of the factors that dictate the regioselectivity of bromination is crucial for the efficient and targeted synthesis of desired products.

Theoretical Framework: Electrophilic Aromatic Substitution in Naphthols

The bromination of 2-naphthol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is governed by the electronic properties of the naphthalene ring system and the directing influence of the hydroxyl (-OH) group.

Electronic Landscape of the Naphthalene Ring

Unlike benzene, the two rings of naphthalene are not electronically equivalent. The C1 (α) position is more reactive towards electrophiles than the C2 (β) position. This is due to the greater ability of the C1 position to stabilize the intermediate carbocation (Wheland intermediate or σ-complex) through resonance. Attack at the C1 position allows for the positive charge to be delocalized over the naphthalene system while maintaining the aromaticity of the adjacent ring in one of the resonance structures.[3]

The Directing Influence of the Hydroxyl Group

The hydroxyl group at the C2 position is a powerful activating and ortho, para-directing group.[4] It donates electron density to the ring via resonance, increasing the nucleophilicity of the aromatic system and stabilizing the positively charged intermediate.[5] In the context of 2-naphthol, the positions ortho to the -OH group are C1 and C3, while the para-like positions are C6 and C8.

The interplay between the inherent reactivity of the naphthalene core and the directing effect of the hydroxyl group determines the ultimate regioselectivity of bromination.

Regioselectivity in the Bromination of 2-Naphthol: A Mechanistic Perspective

The bromination of 2-naphthol can yield several possible mono-brominated isomers. However, the reaction is highly regioselective, with the major product being dependent on the reaction conditions.

Kinetic vs. Thermodynamic Control

The regioselectivity of 2-naphthol bromination is a classic example of a reaction that can be governed by either kinetic or thermodynamic control.[6]

-

Kinetic Control: At lower temperatures, the reaction is irreversible, and the product that is formed fastest (the kinetic product) will predominate.[7] This product arises from the reaction pathway with the lowest activation energy.

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products.[6] Under these conditions, the most stable product (the thermodynamic product) will be the major isomer.[7]

The following diagram illustrates the energy profile for the formation of different brominated 2-naphthol isomers.

Caption: Energy profile illustrating kinetic and thermodynamic pathways in the bromination of 2-naphthol.

Formation of 1-Bromo-2-naphthol (Kinetic Product)

At lower temperatures and with milder brominating agents, the primary product is 1-bromo-2-naphthol .[8][9] This is because the C1 position is the most electronically activated position for electrophilic attack due to the powerful directing effect of the adjacent hydroxyl group.[1] The formation of the Wheland intermediate at the C1 position is kinetically favored as it proceeds through a lower energy transition state.

The reaction mechanism for the formation of 1-bromo-2-naphthol is depicted below.

Caption: Mechanism for the formation of 1-bromo-2-naphthol.

Formation of 6-Bromo-2-naphthol (Thermodynamic Product)

Under more forcing conditions, such as higher temperatures and in the presence of a Lewis acid or in a more polar solvent, the major product is often 6-bromo-2-naphthol .[10][11] While the C6 position is less electronically activated than the C1 position, the resulting 6-bromo-2-naphthol is thermodynamically more stable. This increased stability is attributed to reduced steric hindrance between the bulky bromine atom and the hydroxyl group, as well as more favorable resonance stabilization in the final product.

The formation of 6-bromo-2-naphthol often proceeds through an initial formation of 1,6-dibromo-2-naphthol, followed by a reductive debromination at the more labile C1 position.[2][10]

Experimental Protocols and Methodologies

The choice of experimental conditions is critical in directing the bromination of 2-naphthol to the desired isomer.

Synthesis of 1-Bromo-2-naphthol

A common method for the selective synthesis of 1-bromo-2-naphthol involves the use of a mild brominating agent in a non-polar solvent at low temperatures.

Protocol:

-

Dissolve 2-naphthol in a suitable solvent such as chloroform or acetic acid.[9]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography.

A specific procedure involves grinding 2-naphthol with sodium bromide and oxone, followed by extraction with ethyl acetate.[8]

Synthesis of 6-Bromo-2-naphthol

The synthesis of 6-bromo-2-naphthol typically involves a two-step process: dibromination followed by selective reduction.[10][12]

Protocol:

-

Dibromination: Dissolve 2-naphthol in glacial acetic acid.[10]

-

Add a solution of excess bromine (2 equivalents) in glacial acetic acid. The reaction is exothermic and may require cooling.[10]

-

Heat the mixture to ensure complete reaction, then cool to precipitate the 1,6-dibromo-2-naphthol intermediate.

-

Reduction: To the crude 1,6-dibromo-2-naphthol, add a reducing agent such as tin (Sn) metal in the presence of hydrochloric acid in ethanol or acetic acid.[10][11][12]

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).[12]

-

After cooling, the product is isolated by filtration and purified by recrystallization.

The following table summarizes the reaction conditions for the synthesis of the two primary isomers.

| Product | Brominating Agent | Solvent | Temperature | Control | Reference(s) |

| 1-Bromo-2-naphthol | Br₂, NaBr/Oxone | Acetic Acid, Chloroform | Low (0-20°C) | Kinetic | [8][9][13] |

| 6-Bromo-2-naphthol | Br₂ (excess) then Sn/HCl | Glacial Acetic Acid | High (Reflux) | Thermodynamic | [10][11][12][14] |

Characterization of Brominated 2-Naphthol Isomers

The unambiguous identification of the resulting isomers is crucial. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the naphthalene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the hydroxyl group and C-Br stretching vibrations, as well as the aromatic C-H and C=C stretching and bending modes.

-

Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of one bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.

Conclusion

The regioselectivity in the bromination of 2-naphthol is a finely balanced interplay of electronic effects, steric hindrance, and reaction conditions. By carefully manipulating parameters such as temperature, solvent, and the nature of the brominating and reducing agents, chemists can selectively synthesize either the kinetically favored 1-bromo-2-naphthol or the thermodynamically more stable 6-bromo-2-naphthol. This level of control is essential for the targeted synthesis of complex molecules in the pharmaceutical and materials science industries. A deep understanding of the underlying mechanistic principles, as outlined in this guide, empowers researchers to design more efficient and selective synthetic routes.

References

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. byjus.com [byjus.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 9. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 14. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

A Theoretical and Computational Deep Dive into 3-Bromo-2-naphthol: Structure, Properties, and Spectroscopic Fingerprints

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

3-Bromo-2-naphthol is a key aromatic building block in the synthesis of high-value organic compounds, finding applications in pharmaceuticals, dyes, and materials science.[1][2] A profound understanding of its molecular structure and electronic properties is paramount for the rational design of novel derivatives and for optimizing reaction conditions. This in-depth technical guide provides a comprehensive theoretical framework for the computational analysis of this compound. Leveraging Density Functional Theory (DFT), we will elucidate its structural parameters, vibrational modes, and electronic characteristics. This document serves as a self-validating protocol, offering field-proven insights and a step-by-step methodology for researchers, scientists, and drug development professionals. While direct experimental spectroscopic and crystallographic data for this compound is not extensively available in the public domain, this guide establishes a robust computational model, with predictions benchmarked against known data for structurally related compounds.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

Naphthol derivatives are a privileged scaffold in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The introduction of a bromine atom at the C3 position of the 2-naphthol core significantly modulates its electronic and steric properties, making this compound a versatile intermediate for further functionalization.[1][2] Its applications range from the synthesis of azo dyes to the development of novel pharmaceutical agents.[2][3]

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens to probe the molecular world at an unprecedented level of detail.[4] For a molecule like this compound, where comprehensive experimental data may be sparse, computational chemistry becomes an indispensable tool. It allows for the prediction of:

-

Molecular Geometry: Accurate bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

-

Spectroscopic Properties: Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which serve as unique molecular fingerprints.

-

Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.

-

Thermodynamic Properties: Enthalpies of formation and reaction energies, which provide insights into the stability and reactivity of the molecule.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that provides a good balance between accuracy and computational cost for systems of this size.[5]

Computational Methodology: A Self-Validating Protocol

The cornerstone of reliable computational chemistry is a well-defined and validated methodology. The protocol outlined below is designed to be a self-validating system, where the choice of each parameter is justified based on established practices for similar halogenated aromatic compounds.[6]

Software Selection

A variety of quantum chemistry software packages can perform the calculations described herein. For this guide, we will refer to the capabilities of Gaussian, a widely used program in the scientific community. However, other software like ORCA, GAMESS, or NWChem can also be employed with appropriate modifications to the input.

Level of Theory and Basis Set Selection

The choice of the DFT functional and basis set is critical for obtaining accurate results.

-

DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional has consistently demonstrated excellent performance for a wide range of organic molecules, including aromatic and halogenated compounds.[4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects.

-

Basis Set: 6-311+G(d,p) : This is a triple-zeta Pople-style basis set that provides a flexible description of the electron density.

-

6-311G : Indicates that the core orbitals are described by a single contracted Gaussian function, while the valence orbitals are split into three functions.

-